N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 946263-00-9
VCID: VC4819332
InChI: InChI=1S/C20H16FN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28)
SMILES: COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C20H16FN5O3S
Molecular Weight: 425.44

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

CAS No.: 946263-00-9

Cat. No.: VC4819332

Molecular Formula: C20H16FN5O3S

Molecular Weight: 425.44

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide - 946263-00-9

Specification

CAS No. 946263-00-9
Molecular Formula C20H16FN5O3S
Molecular Weight 425.44
IUPAC Name N-(4-fluorophenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H16FN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28)
Standard InChI Key UFJQLFNLDMZPAS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F

Introduction

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an in-depth analysis of the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Reacting hydrazine derivatives with appropriate diketones or aldehydes under reflux conditions.

    • Cyclization occurs to form the pyrazolo[3,4-d]pyrimidine framework.

  • Thioacetamide Functionalization:

    • The core is reacted with thiol-containing reagents (e.g., mercaptoacetic acid or its derivatives).

    • The reaction is catalyzed by bases such as potassium carbonate.

  • Final Substitution:

    • Methoxyphenyl and fluorophenyl groups are introduced via nucleophilic substitution or amination reactions.

Biological Activity

4.1 Anti-inflammatory Potential
Molecular docking studies suggest that this compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in inflammation pathways . Its fluorophenyl group enhances binding affinity through hydrophobic interactions.

4.2 Antimicrobial Properties
Similar compounds have shown activity against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems .

4.3 Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are known for their role as kinase inhibitors targeting VEGFR and EGFR pathways, making them potential candidates for anticancer therapies .

Applications and Future Directions

5.1 Drug Development
The compound's structure suggests potential for optimization as a lead molecule in drug discovery programs targeting inflammation-related diseases or cancer.

5.2 Structure Optimization
Further modifications on the methoxyphenyl or fluorophenyl groups could enhance solubility and bioavailability.

5.3 Toxicological Studies
Comprehensive in vivo studies are necessary to evaluate its safety profile and pharmacokinetics.

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